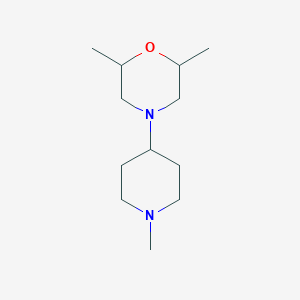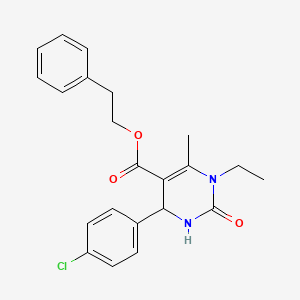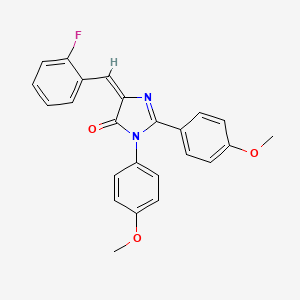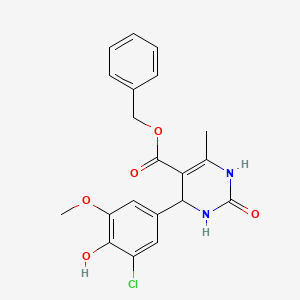
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine, also known as DMMP, is a chemical compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. DMMP has a unique chemical structure that allows it to interact with different biological targets, making it a promising candidate for drug discovery and development.
Wirkmechanismus
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine exerts its pharmacological effects through a variety of mechanisms, depending on the specific biological target involved. For example, in the dopamine system, this compound acts as a partial agonist at the D2 receptor, which modulates the release of dopamine in the brain. In the mu-opioid system, this compound acts as a full agonist at the mu-opioid receptor, which activates the downstream signaling pathways involved in pain management. In the inflammatory system, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-kB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific biological target and dose used. In general, this compound can modulate the activity of various neurotransmitter systems, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation, reward processing, and pain management. This compound can also inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine has several advantages for lab experiments, including its unique chemical structure, its pharmacological profile, and its potential therapeutic applications. This compound can be used as a lead compound for drug discovery and development, as well as a tool for studying the mechanisms of various biological targets. However, this compound also has several limitations, including its potential toxicity and side effects, as well as the difficulty in synthesizing and characterizing the compound.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine, including the following:
1. Further investigation of the mechanisms of action of this compound on various biological targets, such as receptors, enzymes, and ion channels.
2. Development of new synthetic methods for this compound, which can improve the yield and purity of the compound.
3. Exploration of the potential therapeutic applications of this compound in various fields, such as neuroscience, pharmacology, and medicinal chemistry.
4. Investigation of the potential side effects and toxicity of this compound, as well as the development of safer and more effective analogs.
5. Study of the pharmacokinetics and pharmacodynamics of this compound, which can help optimize the dosing and administration of the compound.
6. Collaboration between researchers from different fields, such as chemistry, biology, and medicine, to better understand the potential of this compound for drug discovery and development.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. Its unique chemical structure and pharmacological profile make it a valuable tool for drug discovery and development, as well as a promising candidate for the treatment of various neurological and inflammatory disorders. Further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as to explore its full potential for therapeutic applications.
Synthesemethoden
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with 2,6-dimethylbenzaldehyde and 4-piperidinone. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis of this compound can be challenging due to the complex nature of its chemical structure, but recent advancements in synthetic methods have made it more accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems, which are involved in mood regulation and reward processing. This compound has also been studied for its potential anti-addictive effects, as it can reduce drug-seeking behavior in animal models of addiction.
In pharmacology, this compound has been investigated for its potential as a novel analgesic agent, as it can activate the mu-opioid receptor, which is a key target for pain management. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders.
In medicinal chemistry, this compound has been explored for its potential as a lead compound for drug discovery and development. Its unique chemical structure and pharmacological profile make it a promising candidate for the development of new drugs targeting various biological targets, such as receptors, enzymes, and ion channels.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(1-methylpiperidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-10-8-14(9-11(2)15-10)12-4-6-13(3)7-5-12/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPYSMQZAZRHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5033731.png)
![N-(4-chlorophenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5033745.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5033760.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5033766.png)

![(2,1,3-benzoxadiazol-5-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5033781.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5033784.png)
![N,N'-[4-(1,1,2,2-tetrafluoroethoxy)-1,3-phenylene]bis(3-fluorobenzamide)](/img/structure/B5033789.png)

![1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B5033800.png)
![4-bromo-2-chloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033815.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5033824.png)
